molecular formula C9H17NS B12993408 N-(1-Methylcyclopentyl)thietan-3-amine

N-(1-Methylcyclopentyl)thietan-3-amine

Cat. No.: B12993408
M. Wt: 171.31 g/mol
InChI Key: ZAQZLBNTLNGNQG-UHFFFAOYSA-N
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Description

N-(1-Methylcyclopentyl)thietan-3-amine is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methylcyclopentyl)thietan-3-amine can be achieved through several methods. One common approach involves the alkylation of thietan-3-amine with 1-methylcyclopentyl halides under basic conditions. This reaction typically requires a solvent such as chloroform or dichloromethane and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylcyclopentyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thietanes.

Scientific Research Applications

N-(1-Methylcyclopentyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles and other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(1-Methylcyclopentyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thietan-3-amine: A simpler analog without the 1-methylcyclopentyl group.

    Thietane derivatives: Compounds with different substituents on the thietane ring.

Uniqueness

N-(1-Methylcyclopentyl)thietan-3-amine is unique due to the presence of the 1-methylcyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

N-(1-methylcyclopentyl)thietan-3-amine

InChI

InChI=1S/C9H17NS/c1-9(4-2-3-5-9)10-8-6-11-7-8/h8,10H,2-7H2,1H3

InChI Key

ZAQZLBNTLNGNQG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)NC2CSC2

Origin of Product

United States

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